molecular formula C16H22OSe B14366925 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane CAS No. 92691-96-8

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane

Cat. No.: B14366925
CAS No.: 92691-96-8
M. Wt: 309.3 g/mol
InChI Key: AXZVWYNEAZFIEU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can target the bicyclic structure or the phenylselanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylselanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler bicyclic compounds.

Scientific Research Applications

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its phenylselanyl group and bicyclic structure. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required.

Properties

CAS No.

92691-96-8

Molecular Formula

C16H22OSe

Molecular Weight

309.3 g/mol

IUPAC Name

1,3,3-trimethyl-6-phenylselanyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C16H22OSe/c1-15(2)12-9-10-16(3,17-15)14(11-12)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3

InChI Key

AXZVWYNEAZFIEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2)[Se]C3=CC=CC=C3)C)C

Origin of Product

United States

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